2-Nitro-5-(1H-pyrazol-1-YL)benzoic acid
Description
2-Nitro-5-(1H-pyrazol-1-YL)benzoic acid is a benzoic acid derivative featuring a nitro (-NO₂) group at the 2-position and a pyrazole heterocycle at the 5-position. This compound belongs to a class of aromatic carboxylic acids with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H7N3O4 |
|---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-nitro-5-pyrazol-1-ylbenzoic acid |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)8-6-7(12-5-1-4-11-12)2-3-9(8)13(16)17/h1-6H,(H,14,15) |
InChI Key |
XKEGMBYWFFDGMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration of 5-(1H-pyrazol-1-YL)benzoic Acid
The primary method involves nitrating the precursor compound, 5-(1H-pyrazol-1-YL)benzoic acid. This reaction typically uses a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The procedure includes:
-
- Maintain the temperature between 0–5°C during the initial addition of acids to control the exothermic reaction.
- Gradually warm the reaction mixture to room temperature to complete nitration.
Monitoring : Reaction progress can be tracked using Thin Layer Chromatography (TLC).
Purification : Recrystallization from ethanol-water mixtures or chromatography to isolate the pure product.
Coupling Reaction with Pyrazole
An alternative approach involves coupling a nitrobenzoic acid derivative with pyrazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
-
- Dissolve 2-nitrobenzoic acid and pyrazole in an appropriate solvent (e.g., dimethylformamide).
- Add DCC to activate the carboxylic acid group.
- Stir at controlled temperatures (e.g., 80–100°C) for several hours.
Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate).
Industrial Production Methods
Continuous Flow Reactors
For large-scale production, continuous flow reactors are employed to ensure consistent temperature control and efficient mixing of reagents. This setup minimizes side reactions and improves yield.
Advanced Purification Techniques
Industrial methods often incorporate high-performance liquid chromatography (HPLC) or recrystallization techniques for achieving high purity levels.
Optimization Strategies
Reaction Design
- Use stoichiometric ratios optimized for minimal byproduct formation (e.g., excess pyrazole or controlled acid concentrations).
- Employ catalysts or additives to enhance reaction efficiency.
Yield Improvement
Adjust reaction times and temperatures based on preliminary trials to maximize yield while preventing decomposition.
Data Table: Reaction Parameters
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, gradual warming | ~80–90 |
| Coupling | DCC, pyrazole | DMF, 80–100°C | ~85–95 |
| Continuous Flow Reactor | HNO₃, H₂SO₄ | Controlled flow/temp | ~90+ |
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products Formed
Reduction: 2-Amino-5-(1H-pyrazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid.
Scientific Research Applications
2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(1H-pyrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazolyl group may also interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include nitro-substituted benzoic acids and heterocyclic benzoic acid derivatives. Below is a comparative analysis based on molecular connectivity indices (MCIs), toxicity (LD₅₀), and substituent effects, as inferred from the QSTR model described in .
Table 1: Hypothetical Comparison of Structural Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Predicted 0JA | Predicted 1JA | JB (0JA×1JA) | Estimated LD₅₀ (mg/kg, mice) |
|---|---|---|---|---|---|---|
| 2-Nitro-5-(1H-pyrazol-1-YL)BA | Nitro (2), Pyrazole (5) | ~239.2 | High* | Moderate* | High* | ~250–400† |
| 3-Nitrobenzoic acid | Nitro (3) | 167.1 | 1.85 | 1.20 | 2.22 | 1,100 |
| 4-Nitrobenzoic acid | Nitro (4) | 167.1 | 1.80 | 1.15 | 2.07 | 1,300 |
| 5-Nitro-2-(1H-imidazol-1-YL)BA | Nitro (5), Imidazole (2) | ~224.2 | Moderate* | High* | High* | ~300–450† |
Notes:
- *Predicted values for 2-Nitro-5-(1H-pyrazol-1-YL)BA are extrapolated from the QSTR model in , where higher 0JA (zero-order MCI) and JB (cross-factor) correlate with increased toxicity (lower LD₅₀).
- †Estimated LD₅₀ ranges assume synergistic effects of nitro and heterocyclic groups, which may enhance toxicity compared to monosubstituted analogs.
Key Findings:
Heterocyclic substituents (pyrazole, imidazole) may amplify toxicity by introducing hydrogen-bonding sites or enhancing membrane permeability.
Molecular Connectivity Indices (MCIs) :
- The QSTR model highlights 0JA (zero-order MCI) and JB (cross-factor) as critical predictors of acute oral toxicity. For example, 3-nitrobenzoic acid (LD₅₀ = 1,100 mg/kg) has lower 0JA (1.85) and JB (2.22) than hypothetical values for 2-Nitro-5-(1H-pyrazol-1-YL)BA, suggesting the latter’s higher toxicity .
Structural Diversity and Activity: Pyrazole vs.
Research Implications and Limitations
QSTR Model Applicability: The QSTR model from , trained on 39 benzoic acid derivatives, provides a framework for toxicity prediction. However, extrapolation to novel compounds like 2-Nitro-5-(1H-pyrazol-1-YL)BA requires validation, as heterocyclic substituents were underrepresented in the training data .
Crystallographic Insights :
Structural determination via SHELX software could resolve ambiguities in bond lengths/angles, which influence MCIs and toxicity. For instance, nitro group orientation might affect 0JA values .
Experimental Gaps: No experimental LD₅₀ or MCI data exist for 2-Nitro-5-(1H-pyrazol-1-YL)BA in the provided evidence. Future studies should prioritize synthesizing the compound and validating QSTR predictions.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-nitro-5-(1H-pyrazol-1-yl)benzoic acid be optimized to improve yield and purity?
- Methodology :
- Reaction Design : Use nucleophilic aromatic substitution (SNAr) between 5-nitro-2-fluorobenzoic acid and 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC.
- Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization from ethanol/water mixtures enhances purity.
- Yield Optimization : Vary stoichiometric ratios (e.g., 1.2 equivalents of pyrazole) and reaction time (6–12 hours) to minimize side products like unreacted starting materials .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
- Methodology :
- NMR Analysis : Assign peaks using ¹H and ¹³C NMR, focusing on diagnostic signals: nitro group deshielding (~8.5–9.0 ppm for aromatic protons) and pyrazole ring protons (6.5–7.5 ppm).
- X-ray Crystallography : Grow single crystals via slow evaporation in DMSO/EtOH. Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS in negative ion mode (expected [M-H]⁻ peak at m/z 258.2).
Q. What safety protocols are essential when handling 2-nitro-5-(1H-pyrazol-1-yl)benzoic acid?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant).
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?
- Methodology :
- Dynamic Effects : Investigate tautomerism of the pyrazole ring using variable-temperature NMR (e.g., 25–100°C) to detect equilibrium shifts.
- DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (B3LYP/6-311+G(d,p) basis set) to identify dominant conformers .
- Hydrogen Bonding Analysis : Use SHELXL-derived crystallographic data to map intermolecular interactions influencing solid-state vs. solution structures .
Q. What computational approaches are suitable for predicting the reactivity of this compound in heterocyclic coupling reactions?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on nitro group’s electron-withdrawing effects on pyrazole’s nucleophilicity.
- Reactivity Descriptors : Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
Q. How can fluorescence quenching properties of pyrazole derivatives be leveraged for analytical detection?
- Methodology :
- Sensor Design : Functionalize the benzoic acid moiety with fluorophores (e.g., dansyl chloride). Test quenching efficiency via Stern-Volmer plots against nitroaromatics like picric acid.
- Limit of Detection (LOD) : Use fluorimetry (λex = 350 nm, λem = 450 nm) to determine LOD in ppm range. Compare with literature values for pyrazoline-based probes .
Methodological Challenges & Solutions
Q. How to address instability of the nitro group under reducing conditions during derivatization?
- Methodology :
- Selective Reduction : Use H₂/Pd-C in acetic acid at 0–5°C to reduce the nitro group to amine while preserving the pyrazole ring. Monitor via IR (disappearance of NO₂ stretch at ~1520 cm⁻¹).
- Protection Strategies : Temporarily protect the carboxylic acid group as a methyl ester (CH₂N₂) to prevent side reactions .
Q. What strategies validate the compound’s stability in biological assays (e.g., pH, temperature)?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze via HPLC-UV (220 nm). Identify degradation products (e.g., decarboxylation, nitro reduction).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under N₂ atmosphere (10°C/min) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
